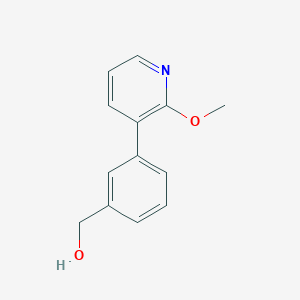

(3-(2-Methoxypyridin-3-yl)phenyl)methanol

Description

(3-(2-Methoxypyridin-3-yl)phenyl)methanol is a pyridine derivative featuring a benzyl alcohol moiety attached to a phenyl ring substituted with a 2-methoxypyridin-3-yl group. Its molecular formula is C₁₃H₁₃NO₂ (molecular weight: ~215.25 g/mol).

Properties

CAS No. |

1349717-94-7 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

[3-(2-methoxypyridin-3-yl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO2/c1-16-13-12(6-3-7-14-13)11-5-2-4-10(8-11)9-15/h2-8,15H,9H2,1H3 |

InChI Key |

NZPOUBUDNGEMCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 2-methoxypyridine with a suitable phenylmethanol derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (3-(2-Methoxypyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, (3-(2-Methoxypyridin-3-yl)phenyl)methanol serves as a building block for synthesizing more complex molecules. Its structure allows for various reactions, making it useful in organic synthesis and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Synthetic Routes : The synthesis typically involves the reaction of 2-methoxypyridine with phenylmethanol derivatives under controlled conditions, often requiring catalysts and specific solvents.

Biology

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy in drug development targeting infections and inflammatory diseases .

Case Study Example : A study on related compounds has shown that modifications in the pyridine structure can enhance biological activity, suggesting that this compound may have similar enhancements .

Medicine

In medical research, this compound is being explored for its potential use in treating various diseases due to its ability to interact with specific biological targets. Its unique structural features may allow it to modulate enzyme activity or bind to receptors effectively .

Clinical Trials : Some analogs of this compound are currently undergoing clinical trials for their efficacy as selective inhibitors in cancer treatment, indicating a promising future for similar compounds .

Industry

In industrial applications, this compound is utilized as a precursor for specialty chemicals and materials. It plays a role in the production of polymers and resins, contributing to the development of advanced materials.

Mechanism of Action

The mechanism of action of (3-(2-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions on the pyridine or phenyl rings, influencing electronic, steric, and solubility properties.

Biological Activity

(3-(2-Methoxypyridin-3-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxypyridine moiety attached to a phenyl group via a methanol linkage. This unique structure contributes to its solubility and reactivity, enhancing its potential therapeutic applications.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 50 µg/mL | 28 |

| S. aureus | 40 µg/mL | 30 |

| K. pneumoniae | 45 µg/mL | 26 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HCT-116 (colon cancer) | 9.8 | Cell cycle arrest at S phase |

| PC3 (prostate cancer) | 15.0 | Inhibition of cell proliferation |

The compound's ability to induce apoptosis and arrest the cell cycle suggests it may interfere with critical cellular pathways involved in cancer progression .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cultures, with a notable reduction in TNF-alpha levels by approximately 40% at a concentration of 25 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer cell metabolism.

- Receptor Modulation: It likely interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

- Membrane Penetration: The methoxy group enhances the compound's ability to penetrate biological membranes, facilitating its action within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it inhibited biofilm formation significantly more than standard antibiotics, suggesting potential use in treating chronic infections .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on breast cancer cells, treatment with the compound resulted in significant changes in cell morphology and viability, indicating its potential as a therapeutic agent against breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.